

Spectroscopic Profile of 2-Ethylbutyryl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethylbutyryl chloride

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Ethylbutyryl chloride** (CAS No: 2736-40-5). Detailed experimental protocols and data interpretations are included to support research and development activities.

Spectral Data Summary

The following tables summarize the key spectral data for **2-Ethylbutyryl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

A detailed experimental ¹H NMR spectrum for **2-Ethylbutyryl chloride** is not readily available in public spectral databases. The following data is predicted based on empirical models and typical chemical shift values for similar acyl chlorides.

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CH ₃ (t)	~0.9	Triplet	~7.5
CH ₂ (dq)	~1.6	Doublet of quartets	~7.5, ~7.0
CH (p)	~2.8	Pentet	~7.0

¹³C NMR

Experimental ¹³C NMR data has been reported for **2-Ethylbutyryl chloride**.[\[1\]](#)

Carbon	Chemical Shift (δ , ppm)
C=O	~175
CH	~60
CH ₂	~25
CH ₃	~11

Infrared (IR) Spectroscopy

The infrared spectrum of **2-Ethylbutyryl chloride** exhibits characteristic vibrational modes for an acyl chloride.[\[2\]](#)

Wavenumber (cm ⁻¹)	Vibrational Mode
~2970	C-H stretch (alkane)
~1800	C=O stretch (acyl chloride)
~1460	C-H bend (alkane)
~950	C-C stretch

Mass Spectrometry (MS)

The mass spectrum of **2-Ethylbutyryl chloride** is characterized by fragmentation patterns typical for acyl chlorides.[\[2\]](#)

m/z	Relative Abundance	Proposed Fragment
134/136	Low	[M] ⁺ (Molecular Ion)
99	High	[M-Cl] ⁺
71	High	[C ₄ H ₇ O] ⁺
57	High	[C ₄ H ₉] ⁺
43	Moderate	[C ₃ H ₇] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation: A small amount of **2-Ethylbutyryl chloride** (typically 5-25 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

- **Instrument:** A high-field NMR spectrometer (e.g., 300-600 MHz). The ¹³C NMR data cited was obtained on a Varian CFT-20 instrument.[\[1\]](#)
- **Technique:** Standard one-dimensional ¹H and ¹³C{¹H} (proton-decoupled) pulse sequences are used.
- **Parameters (Typical):**
 - Temperature: 298 K
 - ¹H Pulse Angle: 30-90°
 - ¹³C Pulse Angle: 30-45°

- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16 for ^1H , 128-1024 for ^{13}C
- Referencing: Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: As **2-Ethylbutyryl chloride** is a liquid, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Technique: Transmission or Attenuated Total Reflectance (ATR). The data cited was obtained via ATR.[\[1\]](#)
- Parameters (Typical):
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
- Background Correction: A background spectrum of the clean salt plates or ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is typically employed for volatile compounds like **2-Ethylbutyryl chloride**.[\[2\]](#)
- Injection: A small volume of a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC.

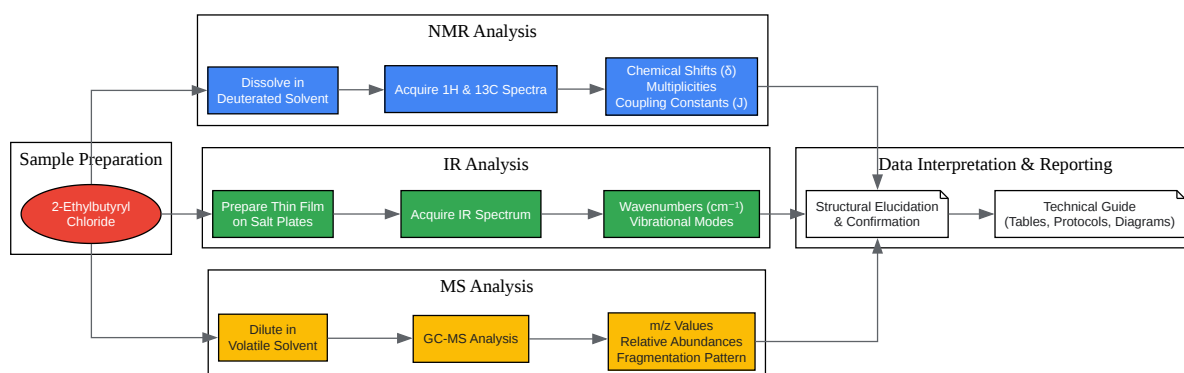
- Ionization: Electron Ionization (EI) at 70 eV is a common method.

Data Acquisition:

- Instrument: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
- GC Parameters (Typical):
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Carrier Gas: Helium at a constant flow rate.
 - Temperature Program: A temperature ramp (e.g., starting at 50°C and increasing to 250°C) is used to elute the compound from the column.
- MS Parameters (Typical):
 - Mass Range: m/z 35-300
 - Scan Rate: 1-2 scans/second

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like **2-Ethylbutyryl chloride**.



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Caption: Workflow for the spectroscopic analysis of **2-Ethylbutyryl chloride**.

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References

- 1. 2-Ethylbutyryl chloride | C₆H₁₁ClO | CID 75954 - PubChem [pubchem.ncbi.nlm.nih.gov]
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